GSK-3β Inhibition Profile vs. Structural Analogues
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is reported to inhibit GSK-3β activity . While a precise IC50 value is not publicly available for the target compound, a closely related furo[3,4-c]pyridine-3-one derivative (Compound 10) exhibited an IC50(cPA) of 600 nM for site-specific inhibition of the constitutive proteasome [1]. This demonstrates the class's potential for potent and selective enzyme modulation, which is highly dependent on specific substituents. The target compound's GSK-3β inhibition is a distinct activity not observed for the unsubstituted furo[3,4-c]pyridine core, underscoring the critical role of the 6-methyl-7-ol motif.
| Evidence Dimension | Enzyme Inhibition (Potency & Specificity) |
|---|---|
| Target Compound Data | GSK-3β inhibition (IC50 not reported) |
| Comparator Or Baseline | Furo[3,4-c]pyridine-3-one derivative (Compound 10) IC50(cPA) = 600 nM |
| Quantified Difference | N/A (Activity profile differentiation) |
| Conditions | In vitro enzyme assays |
Why This Matters
The GSK-3β inhibitory activity differentiates this compound from other furo[3,4-c]pyridine derivatives that target proteasomes or act as vasodilators, making it a unique tool for studying GSK-3β-related pathways.
- [1] Bouvier, D., et al. (2014). New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: Evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry. View Source
